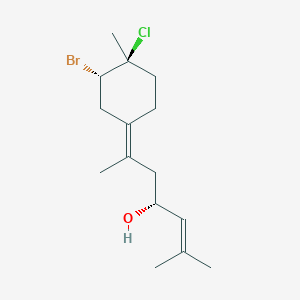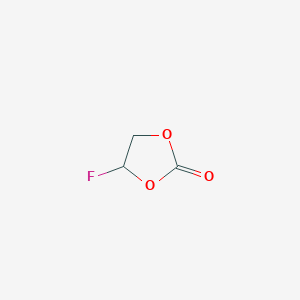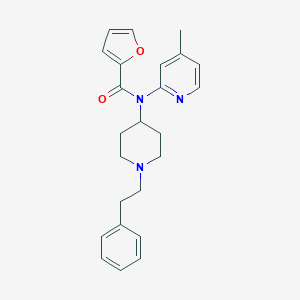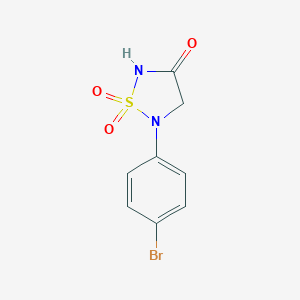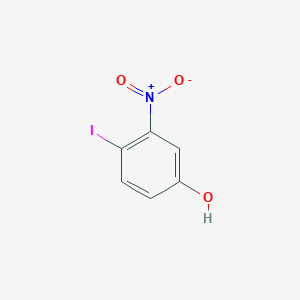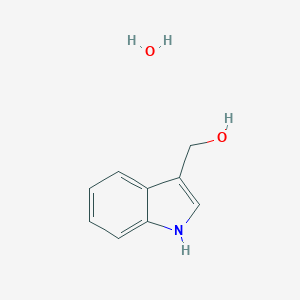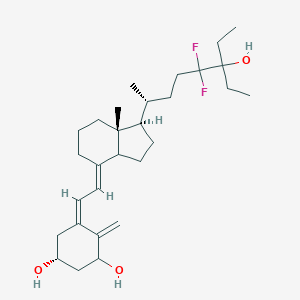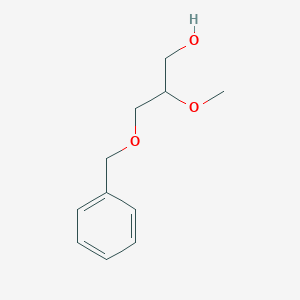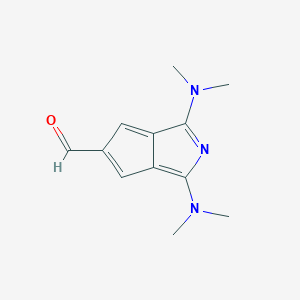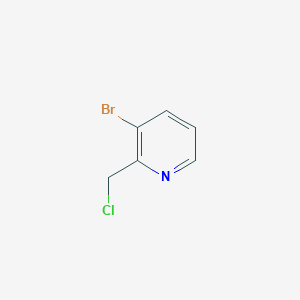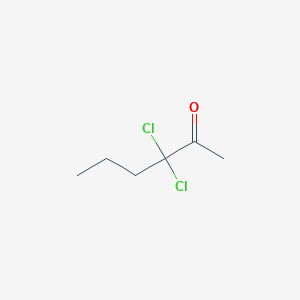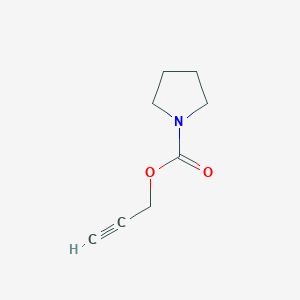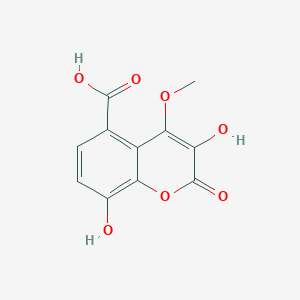
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid, also known as quercetin-5,7,3′,4′-tetramethyl ether, is a flavonoid compound that is found in various plants, including onions, apples, and tea. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
作用機序
The mechanism of action of 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化学的および生理学的効果
Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to use in animal and cell culture studies. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have a wide range of therapeutic effects, which make it a versatile compound to use in various research applications. However, one limitation of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects, and further research is needed to determine its potential use in cancer prevention and treatment.
Conclusion
In conclusion, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
Quercetin-5,7,3′,4′-tetramethyl ether can be synthesized by several methods. One of the most common methods is the reaction of quercetin with trimethylsilyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding trimethylsilyl ether. The trimethylsilyl ether can then be deprotected with tetra-n-butylammonium fluoride to yield 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether.
科学的研究の応用
Quercetin-5,7,3′,4′-tetramethyl ether has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation-related diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects in vitro and in vivo, including inhibiting tumor cell proliferation, inducing apoptosis, and suppressing angiogenesis.
特性
CAS番号 |
125124-66-5 |
|---|---|
製品名 |
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
分子式 |
C11H8O7 |
分子量 |
252.18 g/mol |
IUPAC名 |
3,8-dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-17-9-6-4(10(14)15)2-3-5(12)8(6)18-11(16)7(9)13/h2-3,12-13H,1H3,(H,14,15) |
InChIキー |
ZWHGKGZEJKYFFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
正規SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
その他のCAS番号 |
125124-66-5 |
同義語 |
3,8-DHMCC 3,8-dihydroxy-4-methoxy-2-oxo-2-H-1-benzopyran-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



